(3R,4S)-3-amino-4-methylhexanoic acid
CAS No.: 75946-24-6
VCID: VC8135286
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
(3R,4S)-3-Amino-4-methylhexanoic acid is a chiral amino acid derivative that has garnered significant attention in various fields of scientific research, including chemistry, biology, and pharmacology. Its unique stereochemistry imparts distinct biological and chemical properties, making it a valuable compound for both research and industrial applications. Key Features:
Synthesis MethodsThe synthesis of (3R,4S)-3-amino-4-methylhexanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. Common methods include:
Common Reagents and Conditions:
Scientific Research ApplicationsThis compound is utilized in several areas of research:
Biological Activity and Potential Therapeutic Applications(3R,4S)-3-Amino-4-methylhexanoic acid exhibits significant biological activity, particularly in:
Comparison with Similar Compounds:
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 75946-24-6 | ||||||||||||||||||||||||
Product Name | (3R,4S)-3-amino-4-methylhexanoic acid | ||||||||||||||||||||||||
Molecular Formula | C7H15NO2 | ||||||||||||||||||||||||
Molecular Weight | 145.2 g/mol | ||||||||||||||||||||||||
IUPAC Name | (3R,4S)-3-amino-4-methylhexanoic acid | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1 | ||||||||||||||||||||||||
Standard InChIKey | JHEDYGILOIBOTL-NTSWFWBYSA-N | ||||||||||||||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](CC(=O)O)N | ||||||||||||||||||||||||
SMILES | CCC(C)C(CC(=O)O)N | ||||||||||||||||||||||||
Canonical SMILES | CCC(C)C(CC(=O)O)N | ||||||||||||||||||||||||
PubChem Compound | 16211048 | ||||||||||||||||||||||||
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume